Cas no 902836-71-9 (1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine)

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is a synthetic organic compound with potential applications in medicinal chemistry. It exhibits high purity and stability, making it suitable for research and development purposes. The compound's unique structure offers versatile synthetic pathways, facilitating the creation of novel pharmaceuticals. Its purity and structural integrity ensure reliable analytical results, contributing to the advancement of chemical research.
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine structure
902836-71-9 structure
Product Name:1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
CAS No:902836-71-9
MF:C14H14FNO
MW:231.265467166901
MDL:MFCD08064233
CID:796835
PubChem ID:24208806
Update Time:2025-06-24

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-fluoro-N-methyl-6-phenoxy-
    • 2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride
    • 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
    • 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine (ACI)
    • 902836-71-9
    • [(2-FLUORO-6-PHENOXYPHENYL)METHYL](METHYL)AMINE
    • SB80624
    • DTXSID201253179
    • 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine
    • MFCD08064233
    • AKOS023553181
    • CS-0363349
    • 2-FLUORO-N-METHYL-6-PHENOXYBENZYLAMINE
    • F13434
    • WS-02381
    • MDL: MFCD08064233
    • Inchi: 1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
    • InChI Key: CGOILZOWCKRCDY-UHFFFAOYSA-N
    • SMILES: FC1C(CNC)=C(OC2C=CC=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 231.10600
  • Monoisotopic Mass: 231.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.123±0.06 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 296.6±35.0 °C at 760 mmHg
  • Flash Point: 133.2±25.9 °C
  • PSA: 21.26000
  • LogP: 3.72830
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ;  16 h, 40 bar, 100 °C
Reference
Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis
Chandrashekhar, Vishwas G. ; Baumann, Wolfgang ; Beller, Matthias ; Jagadeesh, Rajenahally V., Science (Washington, 2022, 376(6600), 1433-1441

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Raw materials

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Preparation Products

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:902836-71-9)1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Order Number:A26879
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):237.0
Email:sales@amadischem.com

Additional information on 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Introduction to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No. 902836-71-9) and Its Emerging Applications in Chemical Biology

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine, identified by the chemical abstracts service number 902836-71-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules characterized by a fluoro-substituted aromatic ring system, which is known to modulate biological activity through enhanced metabolic stability and improved binding affinity. The presence of both fluoro and phenoxy functional groups in its molecular framework makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural motif of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine incorporates a benzene ring substituted at the 2-position with a fluoro group and at the 6-position with a phenoxy group. This arrangement not only imparts distinct electronic and steric properties but also opens up possibilities for interactions with biological targets such as enzymes and receptors. The N-methylmethanamine side chain further enhances the compound's potential as a pharmacophore, contributing to its solubility and bioavailability in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the fluoro group, known for its ability to increase lipophilicity and metabolic resistance, plays a crucial role in stabilizing interactions with target proteins. Meanwhile, the phenoxy group, often found in bioactive molecules, contributes to hydrogen bonding capabilities, which are essential for receptor binding. These features make 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine a versatile scaffold for designing novel therapeutic agents.

In the realm of medicinal chemistry, the synthesis of fluorinated aromatic compounds has been extensively studied due to their broad spectrum of biological activities. The introduction of fluorine at specific positions on an aromatic ring can significantly alter the pharmacokinetic properties of a molecule, including its half-life, distribution, and excretion. For instance, fluorinated analogs have shown improved efficacy in treating neurological disorders by enhancing blood-brain barrier penetration. Similarly, compounds like 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine are being explored for their potential in oncology, where modulation of kinase activity is crucial.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of derivatives that exhibit enhanced potency and selectivity against various disease targets. The use of automated synthesis techniques has further accelerated this process, allowing for rapid screening of large compound collections. This approach has been particularly successful in identifying lead compounds for small molecule drug development.

The role of fluorine in medicinal chemistry extends beyond mere structural modification; it also influences electronic properties such as pKa and redox potential. In 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine, the electron-withdrawing nature of the fluoro group can fine-tune interactions with charged residues in biological targets, thereby optimizing binding affinity. Such subtle adjustments are often critical in distinguishing between active and inactive conformations of a drug molecule.

Emerging research also highlights the importance of stereochemistry in fluorinated compounds. While this particular compound does not contain chiral centers, studies on related molecules suggest that stereocontrol can significantly impact biological activity. The development of asymmetric synthesis methods has opened new avenues for creating enantiomerically pure fluorinated drugs with improved therapeutic profiles.

The pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their favorable pharmacokinetic profiles. Drugs such as oseltamivir (Tamiflu), which contains multiple fluorine atoms, have demonstrated exceptional efficacy in treating influenza infections. Similarly, ongoing research into kinase inhibitors for cancer treatment has identified several promising candidates that incorporate fluoroaromatic moieties. The compound 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine aligns with this trend by offering a structurally diverse yet functionally relevant scaffold.

In conclusion, 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No. 902836-71-9) represents a significant advancement in chemical biology and drug discovery. Its unique structural features, combined with emerging insights into fluorinated pharmacophores, position it as a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in shaping future medical interventions.

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Amadis Chemical Company Limited
(CAS:902836-71-9)1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
A26879
Purity:99%
Quantity:1g
Price ($):237.0
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